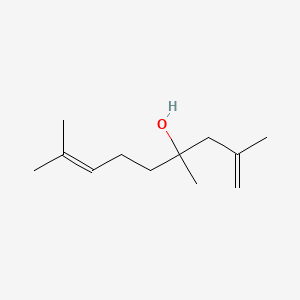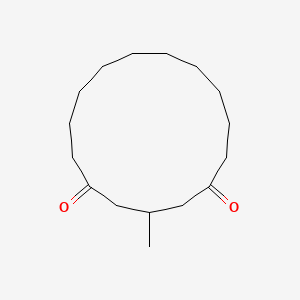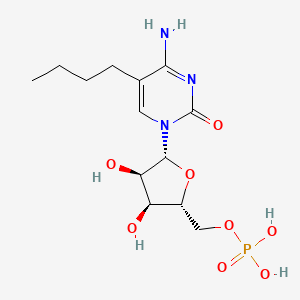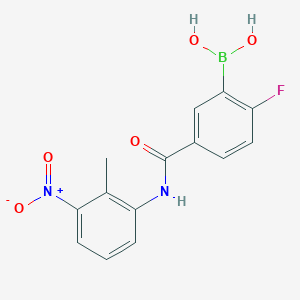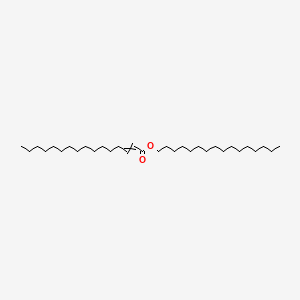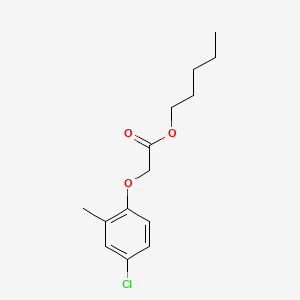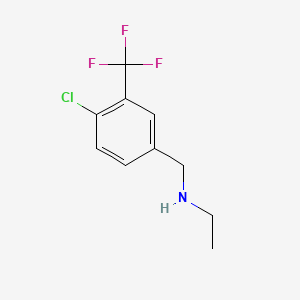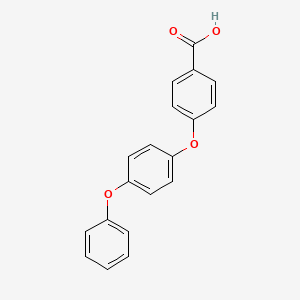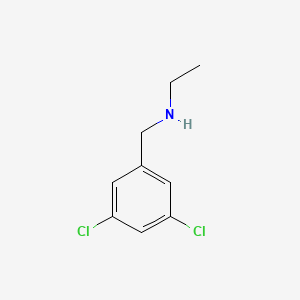
Benzenemethanamine, 3,5-dichloro-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3,5-dichloro-N-ethyl- typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Chlorination: Aniline is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3 and 5 positions, yielding 3,5-dichloroaniline.
Alkylation: Finally, 3,5-dichloroaniline is alkylated with ethyl bromide in the presence of a base such as sodium hydroxide to produce Benzenemethanamine, 3,5-dichloro-N-ethyl-.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3,5-dichloro-N-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation and purification techniques, such as distillation and crystallization, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, 3,5-dichloro-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine.
Substitution: Substituted benzenemethanamines with different functional groups.
Applications De Recherche Scientifique
Benzenemethanamine, 3,5-dichloro-N-ethyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, 3,5-dichloro-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Benzenemethanamine, 3,5-dichloro-N-ethyl- can be compared with other similar compounds, such as:
Benzenemethanamine, 3,5-dichloro-4-ethoxy-N-ethyl-: This compound has an additional ethoxy group at the 4 position, which may alter its chemical and biological properties.
Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: This compound has bromine atoms instead of chlorine and different alkyl groups attached to the nitrogen atom, leading to different reactivity and applications.
Benzenemethanamine, 2,5-dichloro-N-ethyl-: This compound has chlorine atoms at the 2 and 5 positions, which may result in different chemical behavior compared to the 3,5-dichloro derivative.
Propriétés
Numéro CAS |
90390-22-0 |
|---|---|
Formule moléculaire |
C9H11Cl2N |
Poids moléculaire |
204.09 g/mol |
Nom IUPAC |
N-[(3,5-dichlorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3 |
Clé InChI |
KYTXJFGXFLEWJY-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


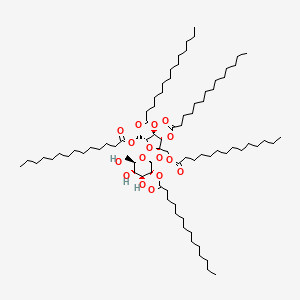
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)

